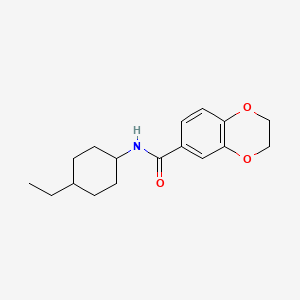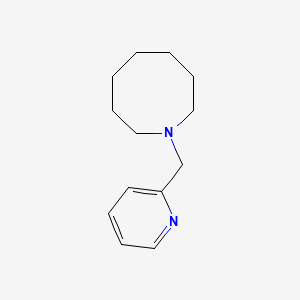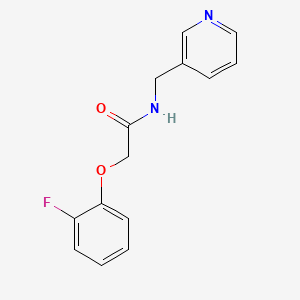![molecular formula C19H22N4O3 B5234515 N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5234515.png)
N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenyl)acetamide, also known as NPC-06, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. NPC-06 is a small molecule that has been synthesized through a series of chemical reactions, and its mechanism of action and physiological effects have been extensively studied.
作用機序
The mechanism of action of N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenyl)acetamide involves its ability to bind to certain proteins, enzymes, and receptors in the body, which leads to various physiological effects. For example, N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenyl)acetamide has been shown to bind to tubulin, a protein involved in cell division, leading to the inhibition of cancer cell growth. N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenyl)acetamide has also been shown to bind to acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, leading to increased levels of acetylcholine in the brain, which could potentially improve cognitive function in Alzheimer's disease.
Biochemical and Physiological Effects
N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenyl)acetamide has been found to have various biochemical and physiological effects, depending on the specific target it binds to. In cancer cells, N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenyl)acetamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In the brain, N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenyl)acetamide has been shown to increase levels of acetylcholine, which could potentially improve cognitive function in Alzheimer's disease. N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenyl)acetamide has also been found to have anti-inflammatory and antioxidant effects, which could potentially be beneficial in the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenyl)acetamide in lab experiments is its small size, which allows it to easily penetrate cell membranes and interact with intracellular targets. N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenyl)acetamide also has a relatively simple chemical structure, which makes it easier to synthesize and modify for specific applications. However, one limitation of N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenyl)acetamide is its potential toxicity, which could limit its use in certain experiments or applications.
将来の方向性
There are several future directions for research on N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenyl)acetamide. One potential direction is to further investigate its potential therapeutic applications in cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to explore its potential use as a drug delivery system, due to its ability to penetrate cell membranes. Additionally, further research could be done to optimize the synthesis and modification of N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenyl)acetamide for specific applications.
合成法
The synthesis of N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenyl)acetamide involves a series of chemical reactions, starting with the reaction between 4-nitrobenzaldehyde and piperazine to form 4-(4-nitrophenyl)-1-piperazine. This intermediate is then reacted with benzyl chloride to form 4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}benzene, which is further reacted with acetic anhydride to form N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenyl)acetamide.
科学的研究の応用
N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenyl)acetamide has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenyl)acetamide has been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy. In Alzheimer's disease and Parkinson's disease research, N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenyl)acetamide has been shown to have neuroprotective effects, which could potentially slow down the progression of these diseases.
特性
IUPAC Name |
N-[4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-15(24)20-17-4-2-16(3-5-17)14-21-10-12-22(13-11-21)18-6-8-19(9-7-18)23(25)26/h2-9H,10-14H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZUTYANROIDLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[4-allyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)propanamide](/img/structure/B5234433.png)
![2-[4-(cyclopropylmethyl)-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5234437.png)
![5-{[2-nitro-4-(1H-tetrazol-1-yl)phenyl]thio}-1-phenyl-1H-tetrazole](/img/structure/B5234452.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5234475.png)
amino]ethanol](/img/structure/B5234488.png)
![3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5234491.png)

amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5234516.png)


![ethyl (5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5234532.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5234534.png)

![2-(4-chlorophenoxy)-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5234540.png)